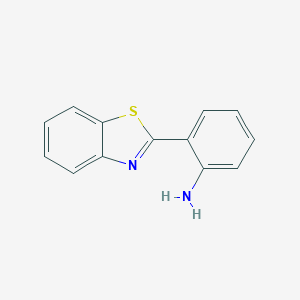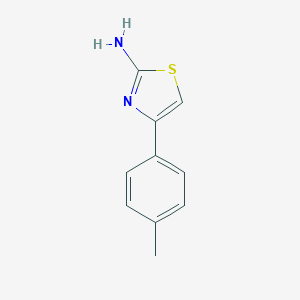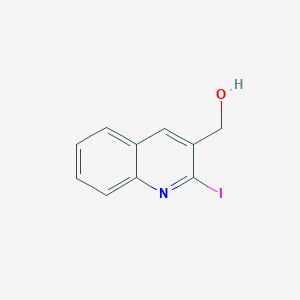
(2-Iodoquinolin-3-yl)methanol
Overview
Description
(2-Iodoquinolin-3-yl)methanol is a chemical compound with the molecular formula C10H8INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the second position and a hydroxymethyl group at the third position of the quinoline ring makes this compound unique. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodoquinolin-3-yl)methanol typically involves the iodination of quinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes:
Iodination: Starting with quinoline, the compound is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Hydroxymethylation: The iodinated quinoline is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (2-Iodoquinolin-3-yl)methanal.
Reduction: The compound can be reduced to form (2-Iodoquinolin-3-yl)methane.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: (2-Iodoquinolin-3-yl)methanal.
Reduction: (2-Iodoquinolin-3-yl)methane.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Iodoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Iodoquinolin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit DNA synthesis by intercalating into DNA strands or by inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
- (2-Chloroquinolin-3-yl)methanol
- (2-Bromoquinolin-3-yl)methanol
- (2-Fluoroquinolin-3-yl)methanol
Comparison:
- (2-Iodoquinolin-3-yl)methanol is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can affect the compound’s interactions with biological targets and its overall stability.
- (2-Chloroquinolin-3-yl)methanol and (2-Bromoquinolin-3-yl)methanol are similar in structure but may have different reactivity and biological properties due to the different halogen atoms.
- (2-Fluoroquinolin-3-yl)methanol is less reactive due to the strong carbon-fluorine bond but may have unique properties in medicinal chemistry due to the influence of fluorine on metabolic stability and bioavailability.
Properties
IUPAC Name |
(2-iodoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYEQNEXNDCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542978 | |
| Record name | (2-Iodoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101330-11-4 | |
| Record name | (2-Iodoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
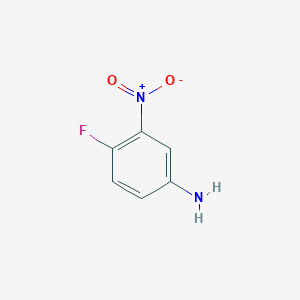
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)
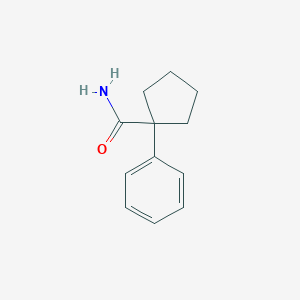



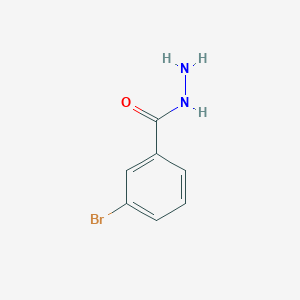

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)



